piperazine-1,4-diylbis(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethanone)
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Overview
Description
10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound belonging to the dibenzazepine family. This compound is characterized by its unique structure, which includes two dibenzazepine units linked through a piperazine moiety. Dibenzazepines are known for their diverse pharmacological activities, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of Dibenzazepine Core: The initial step involves the synthesis of the dibenzazepine core. This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.
Piperazine Linkage: The dibenzazepine units are then linked via a piperazine moiety. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the coupling of the dibenzazepine-piperazine intermediate with another dibenzazepine unit, forming the complete structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the dibenzazepine rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzazepine derivatives in various chemical reactions.
Biology
Biologically, dibenzazepine derivatives are known for their activity as central nervous system agents
Medicine
In medicine, compounds with dibenzazepine structures are often investigated for their therapeutic potential, particularly as antidepressants and antipsychotics. This compound might exhibit similar pharmacological properties.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), due to its electronic properties .
Mechanism of Action
The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE likely involves interaction with neurotransmitter systems in the brain. Dibenzazepine derivatives typically inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft and exerting antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another dibenzazepine derivative used as an antidepressant.
Desipramine: A metabolite of imipramine with similar pharmacological activity.
Trimipramine: Another tricyclic antidepressant with a dibenzazepine structure.
Properties
Molecular Formula |
C34H32N4O2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[4-(5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)piperazin-1-yl]-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C34H32N4O2/c39-33(37-29-13-5-1-9-25(29)17-18-26-10-2-6-14-30(26)37)35-21-23-36(24-22-35)34(40)38-31-15-7-3-11-27(31)19-20-28-12-4-8-16-32(28)38/h1-16H,17-24H2 |
InChI Key |
CBXOJWNYLXMOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N4CCN(CC4)C(=O)N5C6=CC=CC=C6CCC7=CC=CC=C75 |
Origin of Product |
United States |
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